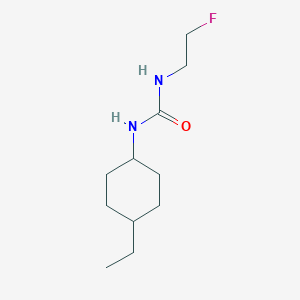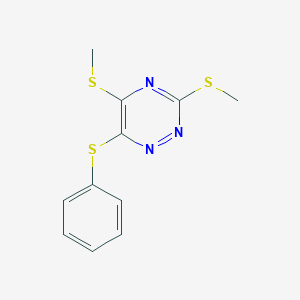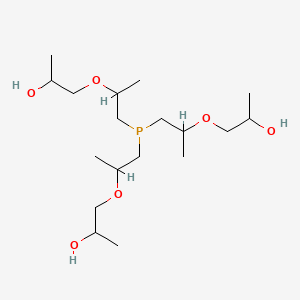
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride is a chemical compound with the molecular formula C21H28ClNO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a diphenylpropanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride typically involves the reaction of 4-(diethylamino)butan-2-ol with 2,2-diphenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in various biological assays and studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride include:
- 4-(diethylamino)butan-2-yl 2-hydroxy-2,2-diphenylacetate
- 4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These unique properties make it particularly valuable in certain research and industrial applications.
Eigenschaften
CAS-Nummer |
27722-09-4 |
|---|---|
Molekularformel |
C23H32ClNO2 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
4-(diethylamino)butan-2-yl 2,2-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-5-24(6-2)18-17-19(3)26-22(25)23(4,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,19H,5-6,17-18H2,1-4H3;1H |
InChI-Schlüssel |
UJJPZRIKYSZUSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)


![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)

![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)



![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)

